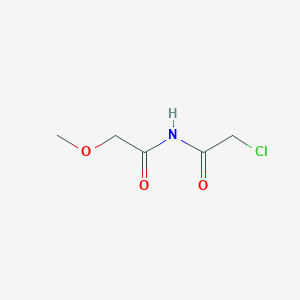

N-(2-chloroacetyl)-2-methoxyacetamide

Description

BenchChem offers high-quality N-(2-chloroacetyl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloroacetyl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroacetyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-10-3-5(9)7-4(8)2-6/h2-3H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEKJBMEFTZSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chloroacetamide and Methoxyacetamide Chemical Classes

N-(2-chloroacetyl)-2-methoxyacetamide is structurally defined by two key components: a chloroacetamide group and a methoxyacetamide group. Understanding these parent classes is essential to appreciating the potential properties and applications of this hybrid molecule.

The chloroacetamide class of compounds is characterized by an acetamide (B32628) group where one of the methyl protons has been replaced by a chlorine atom. sciencemadness.orgwikipedia.org This substitution imparts significant chemical reactivity, making the chloroacetyl group a valuable synthon in organic chemistry. researchgate.net Chloroacetamides are known for their utility as intermediates in the synthesis of a wide range of more complex molecules. researchgate.net Historically, they have been extensively studied and utilized as herbicides in agriculture. wikipedia.orgchemicalbook.com The presence of the chlorine atom makes the α-carbon electrophilic, rendering it susceptible to nucleophilic substitution reactions. researchgate.net

On the other hand, the methoxyacetamide chemical class features an acetamide backbone with a methoxy (B1213986) group. nih.gov The methoxy group can influence the molecule's polarity, solubility, and its ability to participate in hydrogen bonding. Methoxyacetamide derivatives are of interest in various fields, including pharmacology and life sciences, with ongoing research into their potential biological activities.

By incorporating functional groups from both these classes, N-(2-chloroacetyl)-2-methoxyacetamide possesses a unique chemical architecture that suggests a range of potential research applications.

Overview of Research Significance and Potential Academic Applications

While specific research on N-(2-chloroacetyl)-2-methoxyacetamide is not yet extensively documented in publicly available literature, its structural features suggest several areas of potential academic interest. The dual functionality of the molecule makes it a versatile building block in synthetic chemistry.

The chloroacetyl moiety can serve as a reactive handle for the introduction of various nucleophiles, allowing for the construction of diverse molecular scaffolds. researchgate.net This reactivity is a cornerstone of its potential utility in the synthesis of novel compounds. For instance, N-aryl-2-chloroacetamides are known to react with a variety of nucleophiles to form heterocyclic systems. researchgate.net

Furthermore, the methoxyacetamide portion of the molecule could play a role in modulating the pharmacokinetic and pharmacodynamic properties of potential bioactive molecules. ontosight.ai Acetamide (B32628) derivatives, in general, have been investigated for a wide array of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiijpsr.info The study of compounds like N-(2-chloroacetyl)-2-methoxyacetamide could, therefore, contribute to the development of new therapeutic agents. smolecule.comarchivepp.com

Exploration of Biological Activities and Mechanisms of Action in Research Contexts

Agrochemical Research Applications

Research into chloroacetamide derivatives has primarily focused on their utility in agriculture as both herbicides and, more recently, as fungicides.

Chloroacetamides are a significant class of herbicides primarily used for pre-emergence control of annual grasses and some broadleaf weeds. ekb.egresearchgate.net Their efficacy stems from the disruption of critical early-stage growth processes in susceptible plants.

The herbicidal action of chloroacetamides manifests as the inhibition of early seedling growth and shoot development. researchgate.net A primary physiological effect is the disruption of cell division and expansion. researchgate.net This is a direct consequence of the compound's primary mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis. ekb.eg VLCFAs are essential components of the plant's plasma membrane; their absence compromises membrane stability, causing it to become leaky and dysfunctional, which ultimately leads to the death of the treated plant. ekb.eg A visible symptom of this physiological disruption in affected weeds is a significant reduction in chlorophyll (B73375) content. ekb.eg

The main molecular target for chloroacetamide herbicides has been identified as the enzyme system responsible for the elongation of very-long-chain fatty acids (VLCFAs). ekb.eg Specifically, the key target is the condensing enzyme, Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.egekb.eg Molecular docking studies have shown that chloroacetamide derivatives exhibit a strong affinity for the active site of this enzyme. ekb.egekb.eg The proposed mechanism of inhibition involves the binding of the chloroacetamide molecule to the enzyme, which disrupts its function and halts the fatty acid elongation process. ekb.eg This inhibition prevents the formation of VLCFAs (those with more than 18 carbons), which are crucial for building new membranes required for cell growth. ekb.eg

The following table presents research findings on the herbicidal efficacy of several novel chloroacetamide derivatives, demonstrating their activity against common weed species. The data is presented as EC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the plant growth.

| Compound Name | Test Weed | EC₅₀ (mg/L) |

|---|---|---|

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Lolium temulentum (Grass Weed) | 2948 |

| Compound 1 (Structure not specified in source) | Lolium temulentum (Grass Weed) | 3321 |

| Acetochlor (B104951) (Standard) | Lolium temulentum (Grass Weed) | Not specified |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis (Broadleaf Weed) | Lower than Acetochlor |

Recent research has explored the potential of chloroacetamide derivatives as antifungal agents, showing efficacy against various pathogenic fungi.

Based on available scientific literature, interference with fungal ribosomal RNA (rRNA) biosynthesis is not a commonly reported or primary mechanism of action for the fungicidal activity of the chloroacetamide class of compounds. Research has predominantly focused on other cellular targets.

The fungicidal activity of chloroacetamides appears to be linked to the disruption of fungal cellular integrity, particularly the cell membrane. However, the precise mechanism remains an area of active investigation and some conflicting findings have been reported.

One proposed mechanism for the derivative 2-chloro-N-phenylacetamide involves binding to ergosterol (B1671047), a critical component of the fungal plasma membrane. scielo.brnih.gov This interaction would disrupt membrane fluidity and function, leading to cell death. scielo.brnih.gov This is supported by experiments where the presence of external ergosterol negated the compound's antifungal effect. scielo.br Another study suggests this same compound may also inhibit DNA synthesis. scielo.brnih.gov

Conversely, a separate study on 2-chloro-N-phenylacetamide found that it did not damage the fungal cell wall or act by binding to ergosterol, suggesting its mechanism of action remains to be fully elucidated. nih.govresearchgate.net This research did confirm, however, that the compound is effective at inhibiting fungal growth and disrupting fungal biofilms, which are critical for virulence. nih.govresearchgate.net

The following tables summarize the in vitro antifungal activity of 2-chloro-N-phenylacetamide against various fungal strains, presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Aspergillus flavus ATCC 16013 | 128 | 256 |

| Aspergillus flavus LM 22 | 64 | 128 |

| Fungal Species | Number of Strains Tested | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|---|

| Candida albicans | 6 | 128 - 256 | 512 - 1024 |

| Candida parapsilosis | 6 | 128 - 256 | 512 - 1024 |

Insecticidal and Acaricidal Activity

There is currently no available research in the scientific literature that investigates the effects of N-(2-chloroacetyl)-2-methoxyacetamide on insect ion channels. Studies detailing any potential modulatory activity of this compound on channels such as inwardly rectifying potassium (Kir) channels or other critical neuronal ion channels in insects have not been documented.

Specific studies on the neurobiological effects of N-(2-chloroacetyl)-2-methoxyacetamide in arthropod models are absent from the current body of scientific research. There are no published data detailing the impact of this compound on the nervous systems of insects or arachnids.

Potential Pharmacological and Biomedical Research Applications (Excluding Clinical Human Trials)

Investigations into Anticancer/Antitumor Activity

No peer-reviewed studies documenting the in vitro anticancer or antitumor activity of N-(2-chloroacetyl)-2-methoxyacetamide have been found. Research into the cellular mechanisms of cytotoxicity, such as the induction of apoptosis or the disruption of calcium homeostasis in cancer cell lines, has not been reported for this specific compound. Therefore, there is no scientific data available to detail its potential effects on cancer cells.

Studies on Antimicrobial Properties

The broader class of chloroacetamide derivatives has been noted for its antimicrobial properties, showing activity against both bacteria and fungi. ijpsr.inforesearchgate.net The antimicrobial efficacy is often attributed to the presence of the chlorine atom. nih.gov

No specific studies on the antibacterial activity of N-(2-chloroacetyl)-2-methoxyacetamide against particular pathogens have been reported. However, research on other N-(substituted phenyl)-2-chloroacetamides has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with less effectiveness against Gram-negative bacteria like Escherichia coli. nih.gov For instance, the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae. nih.govscielo.br

Table 1: Antibacterial Activity of Selected Chloroacetamide Derivatives (Note: Data is for related compounds, not N-(2-chloroacetyl)-2-methoxyacetamide)

| Compound | Bacterial Strain | Activity |

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | Effective |

| N-(substituted phenyl)-2-chloroacetamides | MRSA | Effective |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less Effective |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Investigated |

There is no available research on the antifungal activity of N-(2-chloroacetyl)-2-methoxyacetamide against phytopathogenic fungi. Studies on other chloroacetamide compounds have shown moderate effectiveness against the yeast Candida albicans. nih.gov For example, 2-chloro-N-(2-methoxyphenyl)acetamide has demonstrated an antifungal effect against Trichoderma longibrachiatum, Mucor plumbeus, and Fusarium solani. researchgate.net

Table 2: Antifungal Activity of a Related Chloroacetamide Derivative (Note: Data is for a related compound, not N-(2-chloroacetyl)-2-methoxyacetamide)

| Compound | Fungal Strain | Inhibition of Colony Growth |

| 2-chloro-N-(2-methoxyphenyl)acetamide | Trichoderma longibrachiatum | 98% |

| 2-chloro-N-(2-methoxyphenyl)acetamide | Mucor plumbeus | 83% |

| 2-chloro-N-(2-methoxyphenyl)acetamide | Fusarium solani | 21% |

A proposed mechanism for the antimicrobial action of some chloroacetamide derivatives involves the inhibition of essential enzymes, such as DNA ligase. researchgate.net The chlorine atom in the chloroacetyl group is thought to contribute to the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular material and decreased nutrient absorption by the microbial cell. researchgate.net

Enzyme Inhibition Studies (e.g., Sepiapterin (B94604) Reductase Inhibition)

There are no studies available that investigate the inhibitory effect of N-(2-chloroacetyl)-2-methoxyacetamide on sepiapterin reductase.

Neurobiological Research: Exploration of Neuroprotective Effects against Oxidative Stress-Induced Neurotoxicity

A thorough review of scientific literature and research databases did not identify any studies investigating the neuroprotective effects of N-(2-chloroacetyl)-2-methoxyacetamide against oxidative stress-induced neurotoxicity. Consequently, there is no data available on its potential mechanisms of action, efficacy, or relevance in the context of neurobiological research. The search for research findings, including in vitro or in vivo models, and specific data on neuronal cell viability, apoptosis, or oxidative stress markers related to this compound, yielded no results.

Environmental Fate and Metabolism in Agrochemical Contexts

Degradation Pathways in Soil and Aquatic Environments

The degradation of N-(2-chloroacetyl)-2-methoxyacetamide in soil and water is primarily driven by microbial activity, with environmental conditions playing a significant role in the rate of transformation.

Microbial action is a key driver in the breakdown of chloroacetamide compounds in the soil. The degradation process for related herbicides often involves enzymatic activities that lead to dealkylation and dechlorination. For instance, studies on herbicides like acetochlor (B104951) and metolachlor (B1676510) have identified bacterial genera such as Amycolatopsis, Saccharomonospora, and Kribbella as being involved in their degradation. These microorganisms possess enzymes capable of cleaving the amide bond and removing the chlorine atom, which are critical steps in the detoxification and mineralization of these compounds.

The initial steps in the microbial degradation of N-(2-chloroacetyl)-2-methoxyacetamide would likely involve the cleavage of the chloroacetyl group, a common pathway for chloroacetamide herbicides. This process can lead to the formation of less toxic metabolites. The subsequent breakdown of the methoxyacetamide portion would follow, eventually leading to simpler organic molecules that can be integrated into microbial metabolic cycles.

The rate at which N-(2-chloroacetyl)-2-methoxyacetamide degrades is influenced by a variety of environmental factors. These factors can affect both the microbial populations responsible for degradation and the chemical stability of the compound itself. The degradation of pesticides is known to be strongly influenced by pH, temperature, and moisture. nih.gov

Soil organic matter content also plays a crucial role, as it can affect the bioavailability of the compound to microorganisms and influence soil moisture retention. nih.govresearchgate.net Generally, higher temperatures and optimal soil moisture levels tend to accelerate microbial activity and, consequently, the degradation of organic compounds. The pH of the soil and water can affect both microbial enzyme activity and the chemical hydrolysis of the compound.

Table 1: Influence of Environmental Factors on the Degradation of Related Chloroacetamide Compounds

| Environmental Factor | Influence on Degradation Rate | Rationale |

| Temperature | Increases with rising temperature (up to an optimum) | Enhances microbial metabolic activity and enzyme kinetics. |

| pH | Optimal degradation typically occurs near neutral pH | Affects microbial growth and the activity of degradative enzymes. Extreme pH values can inhibit microbial populations. |

| Soil Moisture | Increases with optimal moisture levels | Water is essential for microbial life and facilitates the diffusion of the compound to microbial cells. |

| Organic Matter | Can either increase or decrease degradation | High organic matter can support a larger microbial population, but can also increase adsorption, reducing bioavailability. nih.govresearchgate.net |

Identification and Characterization of Environmental Metabolites

N-(2-chloroacetyl)-2-methoxyacetamide is structurally related to metabolites of the fungicide metalaxyl (B1676325). The metabolism of metalaxyl proceeds through oxidative and hydrolytic processes, leading to a variety of breakdown products. inchem.org Key metabolic pathways for metalaxyl include methyl ester hydrolysis, N-dealkylation, and oxidation of the phenyl ring and its methyl groups.

Some of the identified metabolites of metalaxyl include N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine and N-hydroxyacetyl-2,6-dimethylaniline. inchem.org While N-(2-chloroacetyl)-2-methoxyacetamide itself is not listed as a primary metabolite of metalaxyl in the provided information, its core structure is present in these more complex molecules. It is plausible that similar structures could be formed as intermediates during the degradation of other chloroacetamide pesticides. For example, the metabolism of acetochlor and metolachlor can produce 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which shares the chloroacetamide functional group. nih.govsemanticscholar.org

Adsorption, Desorption, and Leaching Studies in Various Soil Types

The mobility of N-(2-chloroacetyl)-2-methoxyacetamide in soil, which dictates its potential to leach into groundwater, is governed by its adsorption and desorption characteristics. For related herbicides, soil organic carbon content and pH are the primary factors influencing these processes. nih.govresearchgate.net

Compounds with polar functional groups, such as the amide and ether groups in N-(2-chloroacetyl)-2-methoxyacetamide, can interact with soil organic matter and clay minerals. Generally, adsorption to soil particles is positively correlated with organic carbon content and negatively with soil pH for acidic herbicides. nih.govresearchgate.net Given its structure, it is expected that N-(2-chloroacetyl)-2-methoxyacetamide would exhibit moderate mobility in soils with low organic matter and higher mobility in sandy soils.

Desorption studies on similar compounds have shown that a portion of the adsorbed chemical can be released back into the soil solution, although some hysteresis (where desorption is not the complete reverse of adsorption) is often observed. nih.govresearchgate.net This indicates that a fraction of the compound can become more strongly bound to soil particles over time.

Table 2: Expected Soil Sorption Coefficients for N-(2-chloroacetyl)-2-methoxyacetamide in Different Soil Types

| Soil Type | Organic Carbon (%) | Clay Content (%) | Expected Koc (mL/g) | Leaching Potential |

| Sandy Loam | 1.0 - 2.0 | 10 - 20 | Low to Moderate | High |

| Silt Loam | 2.0 - 3.5 | 20 - 30 | Moderate | Moderate |

| Clay | 3.5 - 5.0 | > 40 | Moderate to High | Low |

Note: Koc (Organic Carbon-Water Partition Coefficient) values are estimated based on the behavior of structurally similar chloroacetamide herbicides. Higher Koc values indicate stronger adsorption and lower leaching potential.

Implications for Environmental Research and Sustainable Agricultural Practices

For sustainable agricultural practices, it is important to consider not only the parent pesticide but also its degradation products. Research into the microbial communities capable of degrading these intermediates can lead to the development of bioremediation strategies for contaminated sites. Furthermore, a comprehensive understanding of how environmental factors influence degradation and mobility can inform best management practices to minimize off-site transport and potential contamination of water resources. Future research should focus on isolating and characterizing the specific microbial strains and enzymatic pathways involved in the degradation of N-(2-chloroacetyl)-2-methoxyacetamide and similar metabolites.

Advanced Research Perspectives and Future Directions

Development of Next-Generation N-(2-chloroacetyl)-2-methoxyacetamide Derivatives with Improved Potency and Specificity

The development of novel derivatives of N-(2-chloroacetyl)-2-methoxyacetamide is a primary focus for enhancing its therapeutic profile. The goal is to synthesize new molecular entities with superior potency against biological targets and increased specificity, thereby minimizing off-target effects.

Researchers are exploring the modification of the core structure of N-(2-chloroacetyl)-2-methoxyacetamide through various chemical strategies. These include the introduction of different functional groups, alteration of the aromatic and aliphatic moieties, and the synthesis of bioisosteres. The aim is to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of fluorine atoms or other halogen groups can enhance metabolic stability and binding affinity.

The design of these next-generation derivatives is often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies. These in silico methods help in predicting the biological activity of novel compounds before their actual synthesis, thus streamlining the drug discovery process.

Table 1: Hypothetical Next-Generation Derivatives of N-(2-chloroacetyl)-2-methoxyacetamide and Their Potential Improvements

| Derivative | Modification | Potential Improvement |

| NCMA-F | Fluorination of the acetyl group | Increased metabolic stability and potency |

| NCMA-Py | Replacement of the methoxy (B1213986) group with a pyridine (B92270) ring | Enhanced target specificity and water solubility |

| NCMA-Cp | Cyclopropanation of the N-acetyl group | Improved conformational rigidity and binding affinity |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial studies may have identified primary biological targets for N-(2-chloroacetyl)-2-methoxyacetamide, a deeper exploration into its mechanism of action could unveil novel targets and expand its therapeutic applications. High-throughput screening and chemoproteomics are powerful tools being employed to identify new protein-binding partners of the compound.

The identification of novel targets could open up new therapeutic avenues beyond its initially investigated scope. For example, a compound initially studied for its antimicrobial properties might be found to have potent anti-inflammatory or anticancer effects. This process of drug repositioning is a cost-effective strategy for expanding the therapeutic utility of existing chemical scaffolds.

Further research into the signaling pathways modulated by N-(2-chloroacetyl)-2-methoxyacetamide and its derivatives will be crucial in elucidating its full biological activity spectrum.

Application of Advanced Biotechnological Tools for Target Validation and Mechanistic Elucidation

The validation of identified biological targets is a critical step in drug development. Advanced biotechnological tools, such as CRISPR-Cas9 gene-editing technology, are revolutionizing this process. nih.govnabea.pub By specifically knocking out or modifying the expression of a putative target gene, researchers can definitively link the compound's activity to that specific protein. nih.gov

CRISPR-based screens can also be used to identify genes that confer sensitivity or resistance to N-(2-chloroacetyl)-2-methoxyacetamide, providing valuable insights into its mechanism of action and potential resistance pathways. chemistryviews.org Furthermore, techniques like cellular thermal shift assays (CETSA) can be used to confirm direct target engagement within a cellular context.

These advanced tools provide a more precise and reliable means of target validation and mechanistic elucidation compared to traditional methods, accelerating the development of more effective and targeted therapies.

Investigation of Synergistic Effects in Combination with Other Active Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.gov Investigating the synergistic effects of N-(2-chloroacetyl)-2-methoxyacetamide in combination with other active agents could lead to more effective treatment regimens.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. dovepress.com This can allow for lower doses of each drug to be used, potentially reducing toxicity and the development of drug resistance. For instance, combining N-(2-chloroacetyl)-2-methoxyacetamide with an existing anticancer drug could enhance its efficacy against resistant tumors. nih.gov

In vitro checkerboard assays are commonly used to screen for synergistic, additive, or antagonistic interactions between compounds. Promising combinations identified in vitro would then be further evaluated in preclinical animal models.

Table 2: Illustrative Examples of Potential Combination Therapies with N-(2-chloroacetyl)-2-methoxyacetamide

| Combination Agent | Therapeutic Area | Potential Synergistic Mechanism |

| Doxorubicin | Cancer | Enhanced apoptosis induction in cancer cells |

| Ciprofloxacin | Bacterial Infections | Inhibition of different essential bacterial pathways |

| Ibuprofen | Inflammation | Dual targeting of inflammatory signaling cascades |

Translational Research Approaches Bridging In Vitro and In Vivo (Animal Model) Findings

Translational research is essential for bridging the gap between promising in vitro findings and their validation in living organisms. nih.gov This involves the use of appropriate animal models that accurately recapitulate human diseases to evaluate the efficacy and safety of N-(2-chloroacetyl)-2-methoxyacetamide and its derivatives.

The selection of the right animal model is crucial for the successful translation of preclinical data to clinical trials. nih.gov For example, in cancer research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly being used as they better reflect the heterogeneity of human tumors. nih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) modeling plays a vital role in this translational process, helping to determine the optimal dosing and scheduling for in vivo studies based on in vitro data. The ultimate goal of this translational approach is to generate robust preclinical data that can support the initiation of human clinical trials. researchgate.net However, it is important to acknowledge that the translation from animal models to clinical success in humans has a historically low success rate. nih.govwellbeingintlstudiesrepository.org

Q & A

Basic: What are the standard synthetic routes for N-(2-chloroacetyl)-2-methoxyacetamide, and what reaction conditions are critical for success?

Answer:

The synthesis typically involves nucleophilic substitution or amidation reactions. For example, chloroacetyl chloride can react with 2-methoxyethylamine derivatives in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like acetonitrile or ethanol are used, with reflux and stirring for 12–24 hours to ensure completion . Monitoring via TLC and purification through recrystallization (e.g., ethanol) are critical steps to achieve high purity .

Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., over-chlorination or hydrolysis) during synthesis?

Answer:

Optimization requires:

- Catalyst screening : Lewis acids (e.g., FeCl₃) or Brønsted acids can enhance regioselectivity in amidoalkylation reactions .

- Controlled stoichiometry : Excess chloroacetyl chloride increases hydrolysis risk; precise molar ratios (1:1.1 reagent:substrate) minimize byproducts .

- Low-temperature protocols : Gradual reagent addition at 0–5°C reduces exothermic side reactions .

Post-synthesis, quenching with ice water and rapid solvent removal under reduced pressure improve yield .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing N-(2-chloroacetyl)-2-methoxyacetamide?

Answer:

- NMR (¹H/¹³C) : Identifies methoxy (δ 3.3–3.5 ppm) and chloroacetyl (δ 4.2–4.4 ppm) groups. Discrepancies in integration ratios signal impurities .

- FTIR : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-Cl bonds (~650–750 cm⁻¹) .

- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity .

Advanced: How can researchers resolve conflicting data between spectroscopic and crystallographic results?

Answer:

- Multi-method validation : Cross-validate NMR/IR data with XRD to confirm molecular conformation. For example, XRD can reveal unexpected tautomerization not visible in solution-phase NMR .

- Computational modeling : DFT calculations (e.g., Gaussian09) simulate spectra to identify discrepancies caused by solvent effects or dynamic processes .

- Thermal analysis : DSC/TGA data correlate with crystallographic stability, explaining anomalies in melting points or decomposition .

Basic: What in vitro models are suitable for evaluating the biological activity of N-(2-chloroacetyl)-2-methoxyacetamide?

Answer:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinetic studies using fluorogenic substrates to assess binding to targets like GPX4 (relevant to ferroptosis) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can molecular docking studies guide the design of N-(2-chloroacetyl)-2-methoxyacetamide derivatives for enhanced bioactivity?

Answer:

- Target selection : Prioritize proteins with known chloroacetamide interactions (e.g., thioredoxin reductase for anticancer activity) .

- Docking software : Use AutoDock Vina or Schrödinger Maestro to simulate ligand-receptor binding. Key parameters include grid box size (20 ų) and Lamarckian GA algorithms .

- SAR analysis : Modify the methoxy or chloroacetyl groups and compute binding energies (ΔG) to identify optimal substituents .

Advanced: How should researchers interpret structure-activity relationship (SAR) data when bioactivity results conflict with computational predictions?

Answer:

- Solvent-accessible surface area (SASA) analysis : Evaluate if steric hindrance in physiological conditions reduces binding efficiency predicted in silico .

- Metabolite profiling : LC-MS/MS can detect hydrolyzed or oxidized metabolites that alter activity .

- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity using molecular dynamics simulations .

Basic: What precautions are necessary for handling N-(2-chloroacetyl)-2-methoxyacetamide in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and skin-irritant properties .

- Storage : Anhydrous conditions (desiccator with silica gel) prevent hydrolysis. Avoid exposure to light to minimize degradation .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic chloro compounds .

Advanced: What strategies can improve the stability of N-(2-chloroacetyl)-2-methoxyacetamide in aqueous formulations for biological testing?

Answer:

- Lyophilization : Prepare lyophilized powders reconstituted in DMSO/PBS (≤0.1% v/v) to maintain solubility and stability .

- pH optimization : Buffers at pH 6.5–7.5 minimize hydrolysis of the chloroacetyl group .

- Encapsulation : Use liposomes or cyclodextrins to shield reactive moieties from nucleophilic attack in serum .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) aid in tracking the metabolic fate of N-(2-chloroacetyl)-2-methoxyacetamide?

Answer:

- Tracer studies : Synthesize ¹³C-labeled methoxy groups to monitor metabolic pathways via LC-NMR .

- Deuterium exchange : Replace labile hydrogens (e.g., NH) to stabilize the compound during mass spectrometry imaging (MSI) .

- Quantitative PET imaging : Incorporate ¹⁸F isotopes for real-time biodistribution analysis in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.